Fmoc-D-Phe(3-F)-OH

Peptide Synthesis Chirality Stereochemical Purity

Fmoc-D-Phe(3-F)-OH combines D-stereochemistry with meta-fluorination in a single SPPS building block. Substituting with L-Phe, D-Phe(4-F)-OH, or non-fluorinated analogs risks complete loss of bioactivity. The D-configuration confers protease resistance; the 3-fluoro C-F bond enhances metabolic stability and membrane permeability. Essential for GPCR SAR studies, long-acting peptide therapeutics, and biomaterials. Validate your peptide's stereoelectronic requirements—do not compromise with inappropriate analogs. High purity (≥98%). Request bulk quotes.

Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
CAS No. 198545-72-1
Cat. No. B557910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(3-F)-OH
CAS198545-72-1
SynonymsFmoc-3-fluoro-D-phenylalanine; 198545-72-1; Fmoc-D-Phe(3-F)-OH; FMOC-D-3-Fluorophe; FMOC-3-FLUORO-D-PHE; Fmoc-D-3-Fluorophenylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoicacid; ST50826334; Fmoc-L-phe(3-F)-OH; (2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoicacid; 47814_ALDRICH; SCHEMBL117957; FMOC-M-FLUORO-D-PHE-OH; FMOC-D-3-FLUORO-PHE-OH; 47814_FLUKA; CTK8C5105; (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoicacid; MolPort-001-777-807; ZINC622079; ANW-74140; CF-344; AKOS015837346; N-FMOC-D-3-FLUOROPHENYLALANINE; AB06827
Molecular FormulaC24H20FNO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O
InChIInChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyDWSDVARCJDOADL-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(3-F)-OH (CAS 198545-72-1): A Meta-Fluorinated D-Phenylalanine Building Block for Precision Peptide Synthesis


Fmoc-D-Phe(3-F)-OH (Fmoc-3-fluoro-D-phenylalanine) is a specialized, non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the D-enantiomer of phenylalanine, which has a single fluorine atom substituted at the meta (3-) position of its aromatic ring . This precise combination of stereochemistry (D-isomer) and regiochemistry (3-fluoro) distinguishes it from a wide array of phenylalanine-based building blocks, offering researchers a unique tool to modulate peptide conformation, stability, and biological interactions .

Why Fmoc-D-Phe(3-F)-OH Cannot Be Replaced by Common Phenylalanine Analogs: The Critical Impact of D-Stereochemistry and 3-Fluoro Regiochemistry


In peptide design, simply substituting one phenylalanine derivative for another is a high-risk strategy. The combination of D-stereochemistry and meta-fluorination in Fmoc-D-Phe(3-F)-OH creates a unique molecular identity that is not replicated by its closest analogs [1]. Replacing it with Fmoc-L-Phe-OH would invert the local peptide backbone chirality, drastically altering the target peptide's 3D structure [2]. Using Fmoc-D-Phe(4-F)-OH, with its para-fluorine, changes the electronic distribution on the aromatic ring, impacting intermolecular interactions like pi-stacking and hydrogen bonding [3]. Even using the non-fluorinated Fmoc-D-Phe-OH removes the potential for critical C-F bonds, which are known to enhance metabolic stability and membrane permeability . Such substitutions can lead to a complete loss of biological activity or a failure in the peptide's intended supramolecular assembly, wasting significant synthesis time and resources.

Quantitative Differentiation of Fmoc-D-Phe(3-F)-OH: Evidence-Based Reasons for Selection


Chiral Fidelity and Optical Purity vs. Unprotected Amino Acid

As an Fmoc-protected D-amino acid, Fmoc-D-Phe(3-F)-OH ensures precise stereochemical control during SPPS, preventing racemization that is a known risk with unprotected amino acids. Its specific optical rotation is a key quality control metric. A reported value of [α]D20 = +43.5 ± 3.5º (c=1, DMF) confirms its D-enantiomeric configuration and provides a benchmark for verifying batch-to-batch consistency. This is in contrast to its enantiomer, Fmoc-L-Phe(3-F)-OH, which would exhibit an opposite rotation, and the racemic DL-mixture, which would have a rotation near zero . This ensures researchers can reliably introduce a D-stereocenter with a high degree of confidence in the structural outcome.

Peptide Synthesis Chirality Stereochemical Purity

Chromatographic Purity Benchmarking for Reproducible Peptide Synthesis

Reproducible peptide synthesis demands high-purity building blocks. Fmoc-D-Phe(3-F)-OH is commercially available with a high degree of purity as determined by HPLC. Leading vendors specify a purity of ≥96.0% (HPLC) or ≥98% (HPLC) . This high purity level is a key differentiator from research-grade or custom-synthesized batches that may have lower purity, containing deletion sequences or side products that can compromise the yield and quality of the final peptide product. Using a compound with a verified, high purity specification minimizes the risk of failed syntheses and time spent on troubleshooting.

Quality Control Analytical Chemistry Reproducibility

Impact of Meta-Fluorination on Molecular Properties vs. Non-Fluorinated Analog

The meta-fluoro substitution directly alters the compound's physical properties. Fmoc-D-Phe(3-F)-OH has a molecular weight of 405.42 g/mol and a melting point of approximately 153.5°C . In contrast, the non-fluorinated analog, Fmoc-D-Phe-OH, has a lower molecular weight of 387.43 g/mol and a significantly lower melting point of 181-185 °C . The introduction of the fluorine atom increases molecular weight and influences crystal packing, leading to different physical behavior. While not a direct performance metric, these differences in intrinsic properties can affect handling, solubility, and the overall energetics of peptide coupling reactions, making the fluorinated version a distinct entity from the non-fluorinated one.

Physicochemical Properties Fluorination Effects Drug Design

Documented Long-Term Storage Stability for Procurement and Inventory Planning

Procurement decisions are influenced by a compound's shelf life and required storage conditions. Vendor datasheets for Fmoc-D-Phe(3-F)-OH specify that the lyophilized powder is stable for up to 3 years when stored at -20°C, and for 2 years when stored at 4°C . For solution-based storage, it is stable for 6 months at -20°C [1]. This documented stability profile allows laboratories to plan long-term experiments and bulk purchases with confidence, reducing the frequency of re-ordering and minimizing the risk of compound degradation before use.

Stability Storage Conditions Inventory Management

High-Impact Application Scenarios for Fmoc-D-Phe(3-F)-OH in Drug Discovery and Biomaterials


Synthesis of Protease-Resistant Peptide Therapeutics

In the development of peptide-based drugs, metabolic instability is a major hurdle. Fmoc-D-Phe(3-F)-OH is strategically incorporated into peptide sequences to confer resistance to enzymatic degradation. The D-stereochemistry prevents recognition by common proteases, while the C-F bond is resistant to oxidative metabolism . This dual modification, derived from a single building block, is a proven strategy for extending a peptide's half-life in vivo, making it invaluable for designing long-acting therapeutic candidates [1].

Structure-Activity Relationship (SAR) Studies for Receptor Binding

Researchers investigating peptide ligands for G-protein coupled receptors (GPCRs) or other protein targets use Fmoc-D-Phe(3-F)-OH to perform precise SAR studies. By replacing a key L-phenylalanine residue with its D-3-fluoro counterpart, they can independently assess the contributions of backbone chirality and aromatic ring electronics to binding affinity . This allows for a nuanced optimization of both potency and selectivity, which is a critical step in hit-to-lead drug discovery programs .

Engineering Functional Supramolecular Biomaterials

Fluorinated amino acids are key motifs in the design of self-assembling peptide-based biomaterials [2]. Fmoc-D-Phe(3-F)-OH provides a specific building block to influence the formation of hydrogels and nanofibers. The 3-fluoro substituent can alter the peptide's pi-stacking interactions and hydrogen bonding patterns, thereby modulating the mechanical properties and porosity of the resulting 3D scaffold. This precise control is essential for applications in tissue engineering and controlled drug release [3].

Development of Novel Antiviral and Antimicrobial Agents

Fluorinated phenylalanine analogs, including the core structure of Fmoc-D-Phe(3-F)-OH, have demonstrated potential as antimetabolites with antiviral and antimicrobial activity . This building block enables the synthesis of peptide-based agents that can disrupt critical pathogen pathways. By incorporating the 3-fluoro-D-phenylalanine residue, researchers can explore new chemical space for tackling drug-resistant microbes and emerging viral threats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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